molecular formula C16H11Cl2N5O3 B15012247 N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B15012247
M. Wt: 392.2 g/mol
InChI Key: MPEMSFXQNZVYKV-YXSASFKJSA-N
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Description

(Z)-1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a combination of dichlorophenyl, nitrophenyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, is reacted with methanol in the presence of a base to form 2,4-dichlorophenylmethanol.

    Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 2,4-dichlorophenylmethoxy-5-nitrobenzene.

    Formation of the Triazole Derivative: The nitro compound is then reacted with 4H-1,2,4-triazole in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antifungal Agents: The triazole moiety is known for its antifungal properties, making this compound a potential candidate for antifungal drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug design and development.

Industry

    Pesticides: The compound’s structural features make it a potential candidate for the development of new pesticides.

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The nitro and dichlorophenyl groups can interact with cellular membranes, disrupting their function. These interactions lead to the compound’s biological activity, such as antifungal or enzyme inhibition effects.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: A well-known antifungal agent that also contains a triazole ring.

    Fluconazole: Another antifungal agent with a similar triazole structure.

    Clotrimazole: Contains a dichlorophenyl group and is used as an antifungal agent.

Uniqueness

(Z)-1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine is unique due to the combination of its structural features, which confer a broad range of chemical reactivity and biological activity. The presence of both nitro and dichlorophenyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H11Cl2N5O3

Molecular Weight

392.2 g/mol

IUPAC Name

(Z)-1-[2-[(2,4-dichlorophenyl)methoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H11Cl2N5O3/c17-13-2-1-11(15(18)6-13)8-26-16-4-3-14(23(24)25)5-12(16)7-21-22-9-19-20-10-22/h1-7,9-10H,8H2/b21-7-

InChI Key

MPEMSFXQNZVYKV-YXSASFKJSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\N2C=NN=C2)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NN2C=NN=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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